molecular formula C9H9NO B2738625 7-methyl-1H-indol-5-ol CAS No. 53233-87-7

7-methyl-1H-indol-5-ol

Cat. No.: B2738625
CAS No.: 53233-87-7
M. Wt: 147.177
InChI Key: IGYHZJNICRWVJU-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Biochemical Studies

The indole ring system is a cornerstone in both organic synthesis and biochemical studies due to its remarkable versatility and presence in numerous biologically significant molecules. jchr.orgrsc.org As a structural motif, it is found in the essential amino acid tryptophan, the neurotransmitters serotonin (B10506) and melatonin, and a plethora of alkaloids with potent pharmacological activities. jchr.orgpcbiochemres.com The unique electronic properties of the indole nucleus, particularly the reactivity of the C3 position towards electrophilic substitution, make it a valuable and versatile building block for synthetic chemists. pcbiochemres.com This reactivity allows for the construction of a diverse range of derivatives with tailored biological functions. creative-proteomics.com

In the realm of drug discovery, indole derivatives have been extensively investigated and developed into therapeutic agents for a wide spectrum of diseases. Their applications span from anti-inflammatory drugs like indomethacin (B1671933) to anticancer agents such as mitomycin. jchr.orgopenmedicinalchemistryjournal.com The ability of the indole scaffold to mimic protein structures further enhances its value in the design of novel pharmaceuticals. jchr.org Researchers continue to explore new synthetic methodologies to access novel indole-containing compounds with enhanced efficacy and reduced toxicity. jchr.orgrsc.org

Overview of Methylated Indol-5-ol Structures in Research Contexts

Within the broad class of indole derivatives, methylated indol-5-ol structures have garnered considerable attention for their diverse biological activities. The strategic placement of a methyl group and a hydroxyl group on the indole core can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

Several isomers of methylated indol-5-ol have been synthesized and studied. For instance, 1-methyl-1H-indol-5-ol and 2-methyl-1H-indol-5-ol are known compounds, each with distinct chemical identifiers and reported properties. biosynth.comnih.govsigmaaldrich.com The position of the methyl group, whether on the nitrogen of the pyrrole (B145914) ring (N1), or at various positions on the benzene (B151609) or pyrrole ring, leads to a variety of isomers with potentially different biological profiles.

Research into more complex derivatives, such as 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, highlights the potential of this scaffold in neuropharmacology, with investigations into its antidepressant and antipsychotic properties. The hydroxyl group at the 5-position is a key feature, potentially contributing to antioxidant effects and influencing the molecule's ability to interact with specific receptors. ontosight.ai The methylation pattern, in conjunction with other substituents, fine-tunes the molecule's activity, making this class of compounds a rich area for medicinal chemistry exploration.

Current Research Landscape Pertaining to the 7-Methyl-1H-indol-5-ol Moiety

The this compound moiety represents a specific and less extensively explored isomer within the methylated indol-5-ol family. While information on this particular compound is not as widespread as for other isomers, its chemical structure is defined, and it is available from chemical suppliers for research purposes. chemdad.comchemsrc.com

The presence of a methyl group at the 7-position, adjacent to the nitrogen-containing pyrrole ring, can be expected to influence the steric and electronic properties of the indole nucleus. This substitution pattern may affect the molecule's binding affinity to various biological targets and its metabolic stability.

Research into related structures provides some insight into the potential areas of interest for this compound. For example, derivatives like 4-allyl-7-methyl-1H-indol-5-ol and 4-bromo-7-methyl-1H-indol-5-ol have been synthesized, indicating that the this compound scaffold can be further functionalized to create a library of compounds for biological screening. nih.govsmolecule.com Additionally, the synthesis of compounds like 5-methoxy-7-methyl-1H-indole, a closely related analog, is documented, and this compound serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications. google.comchemicalbook.com

The current research landscape suggests that while direct studies on the biological activity of this compound are limited, the foundational knowledge of indole chemistry and the synthesis of related analogs pave the way for future investigations into its potential as a bioactive compound.

Data Tables

Table 1: Properties of Selected Methylated Indol-5-ol Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Methyl-1H-indol-5-ol13523-92-7C₉H₉NO147.18
2-Methyl-1H-indol-5-ol13314-85-7C₉H₉NO147.17
This compound53233-87-7C₉H₉NO147.17
4-Allyl-7-methyl-1H-indol-5-ol1481630-52-7C₁₂H₁₃NO187.24
4-Bromo-7-methyl-1H-indol-5-olNot AvailableC₉H₈BrNONot Available
1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol445441-74-7C₁₅H₂₀N₂O244.34

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-8(11)5-7-2-3-10-9(6)7/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYHZJNICRWVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53233-87-7
Record name 7-methyl-1H-indol-5-ol
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Theoretical and Computational Chemistry Studies of 7 Methyl 1h Indol 5 Ol

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic behavior of 7-methyl-1H-indol-5-ol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure. researchgate.netresearchgate.net This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The resulting optimized geometry provides a precise structural model. Studies on similar indole (B1671886) derivatives confirm that the indole ring system is essentially planar. nih.gov The stability of the molecule can be inferred from its total electronic energy, with lower values indicating higher stability. These foundational calculations are crucial for all subsequent theoretical analyses.

Table 1: Representative Geometric Parameters Calculated for an Indole Structure Using DFT
ParameterDescriptionTypical Calculated Value (Å or °)
C-C (aromatic)Bond length within the benzene (B151609) ring~1.39 - 1.41 Å
C-N (pyrrole)Bond length within the pyrrole (B145914) ring~1.37 - 1.39 Å
C-O (hydroxyl)Bond length of the hydroxyl group~1.36 Å
C-C-NBond angle within the indole core~107 - 131°
Dihedral AnglesTorsion angles defining planarityClose to 0° or 180° for the ring system

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comtaylorandfrancis.com

For this compound, the energy and location of these orbitals predict its chemical behavior.

HOMO: The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). In indole derivatives, the HOMO is typically distributed across the π-system of the indole ring, indicating this is the primary site for electrophilic attack. acs.orgresearchgate.net

LUMO: The energy of the LUMO relates to the electron affinity and the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily excited and more reactive. niscpr.res.in

This analysis is invaluable for predicting how this compound might react with other chemical species.

Table 2: Conceptual Frontier Molecular Orbital Parameters and Their Significance
ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability (nucleophilicity). Higher energy means a better donor.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability (electrophilicity). Lower energy means a better acceptor.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMORepresents chemical reactivity and stability. A smaller gap implies higher reactivity.

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.net The MEP map is plotted on the molecule's electron density surface, using colors to represent different electrostatic potential values.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. tandfonline.com Green and yellow regions are relatively neutral. For this compound, an MEP analysis would likely reveal a significant negative potential around the oxygen atom of the hydroxyl group and over the π-electron cloud of the indole ring, identifying these as the primary nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it an electrophilic site.

Molecular Dynamics and Simulation Studies

While quantum calculations examine static molecules, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their flexibility and interactions with their environment.

Conformational analysis aims to identify the different spatial arrangements, or conformers, of a molecule and their relative stabilities. Although the fused ring system of this compound is largely rigid and planar, rotations can occur around single bonds. The most significant conformational freedom would involve the rotation of the hydrogen atom of the 5-hydroxyl group around the C5-O bond. Computational methods can map the potential energy surface of this rotation to identify the lowest-energy (most stable) conformer, which is important for understanding its intermolecular interactions.

Understanding how a small molecule like this compound interacts with biological macromolecules is a key goal of computational biology and drug design. espublisher.com Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose. tandfonline.comnih.govhilarispublisher.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target receptor, such as the active site of a protein. hilarispublisher.com The algorithm fits the ligand into the binding pocket and scores the different poses based on factors like shape complementarity and intermolecular forces. This can identify key interactions, such as hydrogen bonds between the hydroxyl group of this compound and amino acid residues in the protein. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein or ligand-DNA complex over time (e.g., up to 100 nanoseconds). tandfonline.comnih.gov These simulations model the movements of every atom, providing a dynamic view of the binding. Analysis of the MD trajectory can confirm the stability of key hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the indole ring and aromatic amino acids. nih.govresearchgate.net

Table 3: Types of Intermolecular Interactions Analyzed in Simulation Studies
Interaction TypeDescriptionPotential Site on this compound
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (O, N).-OH group (donor and acceptor), -NH group (donor).
Hydrophobic InteractionsInteractions between nonpolar regions.Methyl group, benzene portion of the indole ring.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The indole ring system.
van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.The entire molecular surface.

Pharmacophore Modeling and Ligand Design Principles for Indole Scaffolds

The indole scaffold, a bicyclic aromatic heterocycle, is a prominent feature in numerous natural products and synthetic compounds with significant pharmacological activities. researchgate.netwikipedia.org Its unique structural and electronic properties make it a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets. nih.gov Computational techniques, particularly pharmacophore modeling, play a crucial role in understanding the structure-activity relationships (SAR) of indole derivatives and in guiding the design of novel ligands with enhanced potency and selectivity. mdpi.comnih.govresearchgate.net

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For the indole scaffold, pharmacophore models often highlight the importance of the indole nitrogen as a hydrogen bond donor, the aromatic rings for hydrophobic and π-π stacking interactions, and various substituents on the indole ring for additional interactions with the target protein. mdpi.comresearchgate.net

The design of new inhibitors often involves computational ligand-based studies. For instance, in the development of antiamyloidogenic agents targeting Alzheimer's disease, a pharmacophore model (AAHRR) was generated based on a series of indole and isatin (B1672199) derivatives. mdpi.com This model identified five key features: two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com Such models, often complemented by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, provide valuable insights into the physicochemical properties correlated with the biological potency of the compounds. mdpi.com

Ligand-Based and Structure-Based Design Methodologies (theoretical aspects only)

Computational drug design methodologies are broadly categorized into ligand-based and structure-based approaches. iaanalysis.comethernet.edu.et The choice between these two strategies primarily depends on the availability of the three-dimensional structure of the biological target. iaanalysis.com

Ligand-Based Drug Design (LBDD):

This approach is employed when the 3D structure of the target protein is unknown or not well-defined. iaanalysis.comresearchgate.net LBDD relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. quora.com The methodology involves analyzing a set of known active ligands to derive a pharmacophore model that encapsulates the essential chemical features responsible for their activity. researchgate.netquora.com

Key theoretical aspects of LBDD include:

Pharmacophore Modeling: This involves identifying common chemical features among a set of active molecules and their spatial arrangement. The resulting model serves as a 3D query for screening large compound libraries to find new molecules with the desired activity. nih.govquora.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. quora.com These models can then be used to predict the activity of new, untested compounds.

Structure-Based Drug Design (SBDD):

When the high-resolution 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD can be utilized. iaanalysis.comnih.gov This method involves designing ligands that can fit geometrically and energetically into the binding site of the target. quora.comnih.gov

Key theoretical aspects of SBDD include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking algorithms explore various possible conformations of the ligand within the binding site and use scoring functions to estimate the binding affinity. nih.gov

De Novo Design: This method involves building a novel ligand molecule piece by piece within the binding site of the target protein, based on the structural information of the active site.

Design MethodologyBasisRequirementKey Techniques
Ligand-Based Information from known active ligandsA set of molecules with known biological activityPharmacophore Modeling, QSAR
Structure-Based 3D structure of the biological targetHigh-resolution target structureMolecular Docking, De Novo Design

Virtual Screening Applications for Indole Derivatives

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govacs.org For indole derivatives, VS has been successfully applied to identify novel inhibitors for a variety of targets. nih.govtandfonline.comjetir.org

One common approach is ligand-based virtual screening, where a known active indole derivative is used as a template to search for structurally similar compounds in a database. nih.govacs.org This method was employed to discover potent inhibitors of Mycobacterium tuberculosis DNA gyrase ATPase. nih.gov Starting with a known indole derivative, a similarity search in a compound library led to the identification of several new and potent inhibitors, including other indole and carbazole (B46965) derivatives. nih.gov

Structure-based virtual screening is another powerful tool, which involves docking a library of compounds into the binding site of a target protein. This approach was used to screen for potential anticancer agents targeting dihydrofolate reductase (DHFR). tandfonline.com A virtual library of indole derivatives was docked into the DHFR binding pocket, and the results suggested that a higher number of indole moieties could lead to stronger binding and more effective anticancer activity. tandfonline.com Similarly, structure-based virtual screening of indole derivatives from the CHEMBL database was performed to identify novel inhibitors of the Nipah virus (NiV) attachment glycoprotein (B1211001) (NiV-G). jetir.org

The results of virtual screening campaigns often lead to the identification of "hit" compounds, which can then be further optimized through chemical synthesis and biological testing. The table below summarizes some examples of virtual screening applications for indole derivatives.

TargetScreening MethodLibrary/DatabaseIdentified Scaffolds/Hits
M. tuberculosis DNA gyrase ATPaseLigand-Based Virtual ScreeningSpecs compound libraryCarbazole, Benzoindole, and Indole derivatives
Dihydrofolate reductase (DHFR)Structure-Based Virtual ScreeningVirtual library of indole derivativesIndole derivatives with multiple indole moieties
Nipah virus G-glycoprotein (NiV-G)Structure-Based Virtual ScreeningCHEMBL database4 potential indole-based inhibitors
SARS-CoV-2 Main Protease (Mpro)Ligand-Based Virtual ScreeningNatural products databaseBeta carbolines, N-alkyl indole

Biochemical Investigations and Enzymatic Interactions Involving 7 Methyl 1h Indol 5 Ol

Enzymatic Biotransformations of Indoles in Model Systems

Enzymatic biotransformations are pivotal in the metabolism of indole (B1671886) compounds. These reactions, primarily catalyzed by oxidoreductases, play a crucial role in both detoxification and bioactivation pathways.

Cytochrome P450 (CYP) enzymes are a major family of monooxygenases responsible for the oxidative metabolism of a wide array of xenobiotics, including indole derivatives. openanesthesia.org Studies on analogous compounds, such as 3-methylindole, have demonstrated that CYP enzymes, including CYP2A6 and CYP2E1, are involved in their metabolism. oup.comnih.gov The metabolic processes can lead to the formation of various products, including hydroxylated derivatives like indole-3-carbinol and oxidized forms such as 3-methyloxindole. nih.gov

For 7-methyl-1H-indol-5-ol, it is plausible that CYP-mediated oxidation could occur at several positions. The primary sites for hydroxylation on the indole nucleus are typically the C2, C3, C4, C5, C6, and C7 positions. Given the existing hydroxyl group at C5 and the methyl group at C7, enzymatic hydroxylation could potentially occur at other available positions on the aromatic ring or on the methyl group itself, leading to the formation of a dihydroxy-methyl-indole or a hydroxymethyl-indol-ol, respectively. The dehydrogenation of the methyl group, a process observed with 3-methylindole, could also be a potential metabolic pathway. acs.org

A laboratory-evolved monooxygenase, 2-hydroxybiphenyl 3-monooxygenase (HbpAind), has shown the ability to hydroxylate indole, suggesting that engineered enzymes could also be utilized to biotransform this compound. nih.gov

Table 1: Potential P450-Mediated Biotransformations of this compound Based on Analogous Compounds
Reaction TypePotential ProductCatalyzing Enzyme Family (Example from Analogs)Reference Compound
Ring Hydroxylation7-Methyl-1H-indole-x,5-diolCytochrome P450 (e.g., CYP1A2, CYP2A6, CYP2E1)Indole, 3-Methylindole
Methyl Group Oxidation(5-hydroxy-1H-indol-7-yl)methanolCytochrome P4503-Methylindole
Dehydrogenation7-Methylene-1H-indol-5-olCytochrome P4503-Methylindole

Beyond P450 enzymes, other oxidoreductases such as peroxidases and dioxygenases can also metabolize indole compounds. nih.gov These enzymes can catalyze a variety of reactions, including hydroxylation and ring cleavage. For instance, naphthalene dioxygenase has been shown to oxidize the benzene (B151609) ring of indole derivatives. nih.gov

Transferases represent another class of enzymes that could potentially interact with this compound. For example, sulfotransferases or UDP-glucuronosyltransferases could conjugate the hydroxyl group at the C5 position, leading to the formation of sulfate or glucuronide conjugates. This is a common phase II metabolic pathway for phenolic compounds, enhancing their water solubility and facilitating their excretion.

In Vitro Studies on Biochemical Pathway Participation

In vitro studies using microbial systems and purified enzymes are invaluable for elucidating the specific biochemical pathways in which indole derivatives participate.

Microorganisms possess a diverse array of enzymes capable of degrading aromatic compounds, including indoles. nih.gov A strain of Enterobacter sp. has been shown to biotransform various indole derivatives, including 5-methylindole and 7-methylindole, into indigoid compounds. nih.gov The proposed pathway involves the initial oxidation of the indole ring to form a cis-indole-2,3-dihydrodiol, which is then converted to an indoxyl intermediate that dimerizes to form the indigo (B80030) dye. nih.gov It is conceivable that this compound could undergo a similar biooxidation process, potentially leading to the formation of a novel, substituted indigo compound.

Table 2: Proposed Microbial Biooxidation Pathway of this compound
StepIntermediate/ProductEnzyme Type (Hypothetical)Observed in Analog
1. Initial Oxidation7-Methyl-1H-indole-2,3,5-triolDioxygenaseIndole, 5-Methylindole, 7-Methylindole
2. Dehydration5-Hydroxy-7-methyl-1H-indol-3-ol (Indoxyl derivative)DehydrataseIndole
3. DimerizationSubstituted Indigo DyeSpontaneous/EnzymaticIndole, 5-Methylindole, 7-Methylindole

The indole scaffold is a common structural motif in a vast number of natural products, particularly alkaloids. nih.gov While there is no direct evidence of this compound being a direct precursor in known natural product biosynthetic pathways, its structure suggests it could potentially be an intermediate or a shunt product in pathways involving the modification of tryptophan or other indole-containing precursors. Biosynthetic pathways often involve a series of enzymatic modifications, including hydroxylation, methylation, and rearrangement, to generate structural diversity.

Binding Studies with Isolated Biomolecules (Non-Functional/Non-Clinical)

The interaction of small molecules with biomolecules is fundamental to their biological activity. Binding studies can reveal the affinity and specificity of these interactions. While specific binding studies for this compound are not available, research on other indole derivatives provides insights into potential binding partners.

Biotinylated indoles have been used as probes to identify indole-binding proteins, demonstrating that indole derivatives can bind to proteins such as lysozyme and serum albumins. nih.gov The binding is often non-covalent and can involve hydrophobic interactions, hydrogen bonding, and van der Waals forces. The presence of the hydroxyl and methyl groups on this compound would influence its binding properties compared to unsubstituted indole. The hydroxyl group could participate in hydrogen bonding, while the methyl group could enhance hydrophobic interactions.

Furthermore, some indole derivatives have been shown to interact with tubulin, a key protein involved in cell division. acs.org These interactions can disrupt microtubule dynamics, leading to cytotoxic effects. It is plausible that this compound could also exhibit binding affinity for such protein targets.

Protein-Ligand Interactions (e.g., enzyme active site binding mechanisms)

There is no specific research available that details the binding of this compound to enzyme active sites. While indole derivatives, in general, are known to interact with various proteins, the specific binding mechanisms, affinities, and interacting residues for this compound have not been characterized. Studies on analogous compounds suggest that interactions can be driven by hydrogen bonds involving the indole nitrogen and hydroxyl group, as well as hydrophobic interactions from the methylated ring system. However, without experimental data such as X-ray crystallography or kinetic assays for this specific molecule, any description of its interaction with an enzyme active site would be purely speculative.

Nucleic Acid Interactions (e.g., G-quadruplex binding in research models)

Similarly, the scientific literature lacks specific studies on the interaction between this compound and nucleic acids, including G-quadruplex structures. G-quadruplexes are non-canonical secondary structures found in guanine-rich nucleic acid sequences, and their stabilization by small molecules is a significant area of research. While certain indole-based molecules have been investigated as G-quadruplex ligands, there is no published data to confirm or characterize such an interaction for this compound. Research would be needed to determine if this compound can bind to and stabilize G-quadruplex structures, and to elucidate the molecular details of any such potential interaction.

Synthesis and Exploration of 7 Methyl 1h Indol 5 Ol Derivatives and Analogs

Design Principles for Novel Indole (B1671886) Derivatives for Chemical Biology

The design of new indole derivatives for chemical biology applications is guided by several key principles aimed at optimizing their interaction with biological targets. The indole nucleus serves as a versatile pharmacophore that can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Key design strategies include:

Scaffold Hopping and Isosteric Replacement: Replacing the indole core with other heterocyclic systems like benzofurans or benzothiophenes can help to probe the importance of the indole NH group for biological activity and to modulate physicochemical properties. nih.gov

Substitution Pattern Analysis: The biological activity of indole derivatives is highly dependent on the substitution pattern on both the pyrrole (B145914) and benzene (B151609) rings. nih.gov Introducing various functional groups at different positions allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of target engagement. For instance, substituents at the 5-position of the indole ring have been shown to significantly influence binding affinity to various receptors. nih.gov

Conformational Restriction: Incorporating the indole scaffold into more rigid polycyclic structures can lock the molecule into a specific conformation, which may lead to higher affinity and selectivity for a particular biological target. acs.org

Introduction of Pharmacophoric Features: Functional groups known to interact with specific biological targets, such as hydrogen bond donors and acceptors, hydrophobic moieties, and charged groups, are strategically introduced onto the indole scaffold to enhance binding affinity and specificity. nih.govnih.gov

These design principles are often guided by computational modeling and a deep understanding of the target's structure and mechanism of action. The goal is to create a diverse library of indole-based compounds for screening and to identify lead molecules for further development as chemical tools or therapeutic agents. researchgate.netresearchgate.net

Synthesis of Chemically Modified 7-Methyl-1H-indol-5-ol Analogs

The synthesis of analogs of this compound involves a variety of chemical transformations that target different positions of the indole scaffold. These modifications are crucial for systematically exploring the structure-activity relationships of this class of compounds.

Functionalization of the indole nitrogen (N-1 position) is a common strategy to introduce structural diversity and modulate the electronic properties of the indole ring. nih.gov While the C-3 position is typically more nucleophilic, selective N-functionalization can be achieved under specific reaction conditions. nih.govstanford.edu

N-alkylation: The introduction of alkyl groups at the N-1 position is a valuable modification in the synthesis of indole derivatives. nih.gov Copper-catalyzed methods have been developed for the direct N-alkylation of indoles using reagents like N-tosylhydrazones. rsc.org Enantioselective methods for N-alkylation are also of significant interest for creating chiral indole derivatives. nih.govmdpi.com For example, a three-component Mannich-type reaction in aqueous microdroplets has been shown to selectively produce N-alkylation products of indoles, in contrast to the C-alkylation products typically obtained in bulk reactions. stanford.edu

N-acylation: The attachment of an acyl group to the indole nitrogen can significantly alter the compound's properties. Chemoselective N-acylation of indoles can be achieved using thioesters as a stable acyl source, offering good functional group tolerance. nih.gov This method provides an efficient route to a variety of N-acylindoles. nih.gov

Table 1: N-Functionalization Reactions of Indoles
Reaction TypeReagents/CatalystsKey FeaturesReference
N-alkylationN-tosylhydrazones, Copper iodide, Potassium hydroxide, Tri(p-tolyl)phosphineDirect N-alkylation via reductive cross-coupling. rsc.org
N-alkylation (Mannich-type)Aldehyde, Amine in aqueous microdropletsChemoselective N-alkylation over C-alkylation. stanford.edu
N-acylationThioestersMild, efficient, and highly chemoselective for N-acylation. nih.gov

Modifications to the carbocyclic ring of the indole nucleus, such as halogenation and amination, are crucial for tuning the electronic and steric properties of the molecule.

Halogenation: The introduction of halogen atoms onto the indole ring is a common strategy in medicinal chemistry to enhance biological activity or to serve as a handle for further functionalization through cross-coupling reactions. mdpi.com Direct halogenation of indoles can be achieved using various halogenating agents. acs.org For instance, enzymatic halogenation using variants of the RebH enzyme has been shown to effectively brominate a range of indole derivatives, including those with electron-withdrawing groups. nih.gov This biocatalytic approach offers excellent selectivity under environmentally benign conditions. nih.gov

Amination: The introduction of an amino group at the C-7 position of the indole ring can provide a new point for derivatization and can influence the molecule's interaction with biological targets. Metal-free C-H amination strategies have been developed for the synthesis of various indole derivatives. researchgate.net Atroposelective amination of indoles can lead to the formation of axially chiral molecules, which are of interest in drug discovery. acs.org

The hydroxyl group at the C-5 position of this compound is a key functional group that can be readily derivatized to create a wide range of analogs. Derivatization of hydroxyl groups is a common strategy in chemical analysis and drug discovery to improve properties such as detection, solubility, or biological activity. libretexts.orgresearchgate.net

Common derivatization reactions for hydroxyl groups include:

Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester.

Etherification: Formation of an ether linkage by reacting with alkyl halides or other electrophiles.

Formation of Carbonates and Carbamates: Reaction with chloroformates or isocyanates, respectively.

Structure-Reactivity Relationship (SRR) Studies for Indole Scaffolds (Theoretical and In Vitro)

Understanding the relationship between the structure of an indole derivative and its chemical reactivity is fundamental to predicting its behavior in biological systems and for designing more effective molecules. researchgate.netnih.gov

Theoretical Studies: Quantum mechanical calculations can provide valuable insights into the electronic structure and reactivity of indole scaffolds. researchgate.net Parameters such as HOMO-LUMO gaps, electronegativity, and hardness can be calculated to predict the relative stability and reactivity of different indole analogs. researchgate.net These theoretical studies can help to rationalize experimentally observed reactivity patterns and guide the design of new derivatives with desired properties.

In Vitro Studies: Experimental studies are essential to validate theoretical predictions and to directly measure the reactivity of indole derivatives. Structure-activity relationship (SAR) studies involve synthesizing a series of related compounds and evaluating their biological activity. researchgate.netacs.orgnih.gov This systematic approach allows researchers to identify the key structural features responsible for a molecule's activity and to understand how modifications at different positions on the indole scaffold affect its interaction with a biological target. nih.govnih.gov For example, SAR studies have been used to optimize indole-based inhibitors of HIV-1 fusion by examining the effects of different substituents on binding affinity and antiviral activity. nih.gov

Table 2: Key Findings from SAR Studies of Indole Derivatives
Indole SeriesTargetKey SAR FindingReference
Bisindole compoundsHIV-1 gp41Substituents on the benzyl (B1604629) ring and the linkage position between indole units significantly impact antiviral activity. nih.gov
N'-phenylindol-3-ylglyoxylhydrazidesBenzodiazepine Receptor (BzR)Affinity is restricted to 5-H derivatives, while 5-Cl/NO2 derivatives are inactive, suggesting different binding modes. nih.gov
Tetrahydro-γ-carbolinesCFTRModifications at the 2-position and substitution on the phenyl ring are critical for potentiator efficacy and potency. acs.org

Development of Indole-Based Chemical Probes and Tags

The unique photophysical properties of many indole derivatives make them excellent candidates for the development of chemical probes and tags for biological imaging and sensing. mdpi.comnih.gov

Fluorescent Probes: Indole-containing molecules often exhibit strong fluorescence, which can be modulated by their local environment or by specific interactions with analytes. mdpi.com This property has been exploited to create fluorescent probes for detecting metal ions, reactive oxygen species, and changes in pH. mdpi.comnih.govnih.gov For example, an indole-based probe has been developed for the selective detection of Cu2+ ions with a "turn-on" fluorescence response. nih.gov Another near-infrared fluorescent probe incorporating an indole scaffold has been designed for the sensitive detection of hydrogen peroxide. nih.gov

Chemical Tags: The indole moiety can be incorporated into larger molecules to serve as a tag for various applications. For instance, a reversible tagging scheme for tryptophan-containing peptides has been developed based on the reaction of the indole side chain with malondialdehyde. nih.gov This allows for the specific attachment and removal of a reactive group that can be used for affinity purification or other purposes. nih.gov

The development of indole-based probes and tags is a rapidly growing area of research, with new tools constantly being designed to visualize and manipulate biological processes with high specificity and sensitivity. mdpi.comsioc-journal.cn

Advanced Analytical Methodologies for 7 Methyl 1h Indol 5 Ol Research

High-Resolution Spectroscopic Characterization Techniques

Spectroscopy offers a detailed view into the molecular structure of 7-methyl-1H-indol-5-ol. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm its atomic connectivity and three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework. rsc.org

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the indole (B1671886) N-H proton, typically as a broad singlet downfield, and distinct signals for the aromatic protons on the bicyclic ring system. The methyl group protons would appear as a singlet in the upfield region. The hydroxyl proton's chemical shift can vary and may appear as a broad signal due to hydrogen bonding.

In the study of more complex derivatives, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com These methods are crucial for establishing connectivity between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for longer-range C-H correlations), which is vital for unambiguously assigning the structure of novel or complex substituted indole derivatives. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH (Position 1)~10.5-11.5 (broad s)-
H2~7.0-7.2 (m)~123-125
H3~6.4-6.6 (m)~102-104
H4~6.8-7.0 (s)~110-112
C5-OHVariable (broad s)~150-152
H6~6.6-6.8 (s)~113-115
C7-CH₃~2.3-2.5 (s)~16-18
C2-~123-125
C3-~102-104
C3a-~128-130
C4-~110-112
C5-~150-152
C6-~113-115
C7-~120-122
C7a-~134-136
Note: Predicted values are based on typical chemical shifts for substituted indoles and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. mdpi.com For a molecular formula of C₉H₉NO, the expected monoisotopic mass is 147.068414 g/mol . uni.lu HRMS can measure this mass with high accuracy, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Analysis of the fragmentation patterns in the mass spectrum provides further structural information. Indole derivatives often exhibit characteristic fragmentation pathways. For this compound, fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation for indoles includes the loss of hydrogen cyanide (HCN) from the pyrrole (B145914) ring. The substituents also direct fragmentation, with potential losses of a methyl radical (•CH₃) or a hydroxyl radical (•OH).

Table 2: Predicted HRMS Data and Potential Fragments for this compound

Ion/Fragment Formula Calculated m/z Description
[M+H]⁺C₉H₁₀NO⁺148.0757Protonated molecular ion
[M]⁺•C₉H₉NO⁺•147.0679Molecular ion
[M-CH₃]⁺C₈H₆NO⁺132.0444Loss of a methyl radical
[M-HCN]⁺•C₈H₈O⁺•120.0570Loss of hydrogen cyanide
[M-CO]⁺•C₈H₉N⁺•119.0729Loss of carbon monoxide from the phenol (B47542) ring

Fourier Transform Infrared (FT-IR) and UV-Visible Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FT-IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. researchgate.net These include a sharp peak for the N-H stretch of the indole ring, a broad band for the O-H stretch of the hydroxyl group, C-H stretching from the aromatic ring and methyl group, and C=C stretching vibrations from the aromatic system. researchgate.net

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. Indole and its derivatives typically exhibit strong absorption in the UV region due to the π-electron system of the aromatic rings. researchgate.net The spectrum for this compound is expected to show characteristic absorption maxima, which can be influenced by solvent polarity and pH. goldncloudpublications.com

Table 3: Key FT-IR and UV-Visible Spectral Data for this compound

Technique Spectral Feature Expected Wavenumber (cm⁻¹)/Wavelength (nm)
FT-IRO-H Stretch (Phenol)3200-3600 (broad)
FT-IRN-H Stretch (Indole)3350-3450 (sharp)
FT-IRAromatic C-H Stretch3000-3100
FT-IRAliphatic C-H Stretch2850-2960
FT-IRAromatic C=C Stretch1500-1620
UV-Visibleπ → π* transitionsλₘₐₓ ≈ 270-290 nm

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, analyzing its purity, and resolving it from its isomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net A common approach is reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.net The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the compound strongly absorbs. researchgate.net The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

While this compound itself is achiral, many of its derivatives used in research and development may possess chiral centers. Chiral HPLC is a specialized technique used to separate enantiomers (non-superimposable mirror images) of these chiral derivatives. researchgate.net This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jocpr.com It is particularly useful for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to assess purity and identify volatile impurities or byproducts from its synthesis. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column (e.g., a non-polar column like DB-5MS). ekb.eg As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared to spectral libraries (e.g., NIST) for positive identification. nih.gov The retention time from the GC provides an additional layer of identification. ekb.eg

Electrochemical Characterization and Redox Behavior

The electrochemical properties of indole derivatives, including this compound, are of significant interest due to their involvement in various biological and chemical processes. Voltammetric techniques are highly suitable for investigating the redox properties of such compounds. The indole nucleus is known to be electroactive and can be readily oxidized at carbon-based electrodes. nih.govresearchgate.net This characteristic allows for the detailed study of its oxidation and reduction behavior, providing insights into its chemical reactivity and potential mechanisms of action.

The electrochemical behavior of indole derivatives is influenced by the nature and position of substituents on the indole ring. For instance, the presence of electron-donating groups generally facilitates oxidation by lowering the oxidation potential. In the case of this compound, the hydroxyl (-OH) and methyl (-CH3) groups are expected to influence its redox characteristics.

Cyclic voltammetry (CV) is a principal technique used to study the electrochemical properties of indole compounds. nih.gov A typical CV experiment for an indole derivative would involve scanning the potential of a working electrode (such as a glassy carbon or pencil graphite (B72142) electrode) and measuring the resulting current. nih.govresearchgate.net The resulting voltammogram can reveal information about the oxidation and reduction potentials, the reversibility of the redox processes, and the kinetics of the electron transfer. For many simple indoles, irreversible oxidation is observed, often accompanied by electrode fouling, where oxidation products adhere to the electrode surface and inhibit further electrochemical activity.

The redox behavior of indole derivatives has also been correlated with their antioxidant activity. The oxidation potential of these compounds can be an indicator of their ability to scavenge free radicals, with a lower oxidation potential often suggesting a higher antioxidant capacity. researchgate.net

Below is an interactive data table summarizing typical experimental parameters used in the electrochemical studies of indole derivatives, which would be applicable to the investigation of this compound.

ParameterTypical Value/ConditionPurpose
Working Electrode Glassy Carbon Electrode (GCE), Pencil Graphite Electrode (PGE)Provides a surface for the electrochemical reaction.
Reference Electrode Ag/AgClProvides a stable potential for reference.
Counter Electrode Platinum wireCompletes the electrical circuit.
Solvent/Electrolyte Aqueous buffer (e.g., phosphate (B84403) buffer), Acetonitrile with supporting electrolyte (e.g., TBAPF6)Provides a medium for ion conduction.
pH Varied (e.g., 2.0-10.0)To study the effect of proton concentration on the redox reaction.
Scan Rate (ν) 10-200 mV/sTo investigate the kinetics of the electron transfer process.
Potential Range e.g., 0.0 to +1.2 V vs. Ag/AgClTo scan for oxidation and reduction peaks.

Method Development for Research-Scale Quantification

Accurate quantification of this compound is crucial for its study in various research contexts. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of individual components in a mixture, and it is well-suited for the analysis of indole derivatives. jfda-online.comsrce.hr

The development of an HPLC method for the research-scale quantification of this compound would involve the systematic optimization of several key parameters to achieve the desired sensitivity, selectivity, and accuracy. The choice of the stationary phase (column), mobile phase composition, flow rate, and detector are critical for a successful separation.

For the analysis of indole derivatives, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate or acetate (B1210297) buffer) and an organic modifier (like acetonitrile or methanol). srce.hr The ratio of the aqueous to organic phase is adjusted to control the retention time of the analyte.

Detection is a crucial aspect of HPLC analysis. Ultraviolet (UV) detection is often used for indole derivatives as the indole ring system possesses a strong chromophore that absorbs UV light. srce.hr The selection of the detection wavelength is optimized to maximize the signal for this compound while minimizing interference from other components in the sample matrix.

A typical workflow for developing a quantitative HPLC method for this compound would include:

Column Selection: Testing different reversed-phase columns (e.g., C18, C8) to find the one that provides the best peak shape and resolution.

Mobile Phase Optimization: Varying the composition of the mobile phase (e.g., pH of the aqueous buffer, percentage of organic modifier) to achieve the desired retention time and separation from potential impurities.

Method Validation: Once the optimal conditions are established, the method would be validated according to standard guidelines to ensure its linearity, accuracy, precision, and robustness.

The following interactive data table outlines a hypothetical set of optimized HPLC parameters for the quantification of this compound, based on methods developed for similar compounds. srce.hr

ParameterConditionRationale
HPLC System A standard liquid chromatograph with a pump, autosampler, and detector.Provides the necessary instrumentation for the analysis.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Offers good retention and separation for indole-type compounds.
Mobile Phase Isocratic or gradient elution with a mixture of phosphate buffer (pH 4-7) and acetonitrile.Allows for the fine-tuning of the retention time and resolution.
Flow Rate 1.0 mL/minA typical flow rate for standard analytical columns.
Column Temperature Ambient or controlled (e.g., 25-30 °C)Ensures reproducible retention times.
Injection Volume 10-20 µLA standard volume for analytical HPLC.
Detector UV-Vis DetectorIndole ring is UV active, allowing for sensitive detection.
Detection Wavelength ~220 nm or ~275 nmCorresponds to the UV absorbance maxima for the indole chromophore.
Quantification External standard method using a calibration curve of known concentrations.A common and reliable method for quantification.

Future Directions and Emerging Research Avenues

Automation and High-Throughput Techniques in Indole (B1671886) Synthesis

The synthesis of complex molecules like indole derivatives has traditionally been a labor-intensive and time-consuming process. However, the advent of automation and high-throughput experimentation (HTE) is revolutionizing the field, enabling faster, more efficient, and resource-conscious chemical synthesis. nih.govdrugtargetreview.com These technologies are being increasingly applied to the synthesis of indole scaffolds, accelerating the discovery of novel compounds with desired properties.

Automated synthesis platforms, often integrated with microfluidic reactors, allow for the rapid optimization of reaction conditions and the generation of large libraries of indole derivatives. nih.gov For instance, the use of acoustic droplet ejection (ADE) technology facilitates nanomole-scale reactions in 384-well plates, dramatically accelerating the screening of building blocks and reaction conditions. nih.gov This miniaturization not only reduces the consumption of reagents and solvents but also enhances the safety of handling potentially hazardous materials. drugtargetreview.com

Continuous flow chemistry is another powerful tool for the automated synthesis of indoles. nih.gov In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This method offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. The automated multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives showcases the efficiency of this approach, generating complex molecules in high yields within minutes. nih.gov

High-throughput screening (HTS) techniques are employed to rapidly evaluate the biological or material properties of the synthesized indole libraries. scribd.com By combining automated synthesis with HTS, researchers can quickly identify "hit" compounds with promising activities, significantly shortening the drug discovery and materials development timelines. drugtargetreview.com

Table 1: Comparison of Traditional and Automated Indole Synthesis

FeatureTraditional SynthesisAutomated Synthesis
Scale Milligram to gramNanomole to milligram
Throughput LowHigh
Reaction Time Hours to daysMinutes to hours
Reagent Consumption HighLow
Process Control ManualPrecise and automated
Data Generation LimitedLarge datasets

Interdisciplinary Approaches in Indole Chemistry Research

The inherent versatility of the indole scaffold necessitates a collaborative and interdisciplinary approach to fully unlock its potential. nih.gov Research in indole chemistry is increasingly situated at the intersection of organic synthesis, medicinal chemistry, chemical biology, and materials science. This convergence of expertise is crucial for the design, synthesis, and evaluation of novel indole-based compounds for a wide range of applications.

Medicinal chemists leverage the indole core to develop new therapeutic agents targeting a variety of diseases. nih.gov The structural diversity of indole derivatives allows for the fine-tuning of their pharmacological properties to achieve high potency and selectivity. nih.govnih.gov For example, indole-containing natural products and their synthetic analogs have shown significant promise as anticancer agents. nih.gov

Chemical biologists utilize indole-based molecules as probes to study complex biological processes. The unique photophysical properties of some indole derivatives make them suitable for use as fluorescent sensors and imaging agents. By designing and synthesizing indoles with specific functionalities, researchers can visualize and track biological events at the molecular level.

The collaboration between synthetic chemists and materials scientists is leading to the development of novel indole-based materials with unique electronic and optical properties. researchgate.net These materials are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Novel Applications of Indole Scaffolds in Material Science (Chemical, not product-focused)

The indole ring system, with its electron-rich aromatic character, serves as a versatile building block for the construction of functional organic materials. researchgate.net The ability to readily modify the indole core at various positions allows for the systematic tuning of its electronic and photophysical properties.

In the realm of polymer chemistry, indole-containing monomers can be polymerized to create materials with tailored properties. For instance, polymers incorporating indole units have been investigated for their use in bulk-heterojunction polymer solar cells. researchgate.net The electron-donating nature of the indole moiety can be harnessed to control the energy levels of the resulting polymer, thereby influencing the efficiency of the solar cell.

Furthermore, the indole scaffold can be incorporated into the design of organic dyes and pigments. The extended π-conjugation possible within indole-based chromophores can lead to strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. This makes them attractive candidates for applications in dye-sensitized solar cells and as fluorescent markers.

The self-assembly of indole derivatives through non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of supramolecular structures with ordered architectures. These self-assembled materials may find applications in areas such as molecular electronics and sensing.

Unexplored Reactivity and Transformations of 7-Methyl-1H-indol-5-ol

While the general reactivity of the indole nucleus is well-established, the specific reactivity of this compound presents several avenues for exploration. The presence of both a hydroxyl group and a methyl group on the benzene (B151609) portion of the indole ring, in addition to the reactive sites on the pyrrole (B145914) ring, offers a rich landscape for chemical transformations.

The hydroxyl group at the 5-position is a key functional handle that can be exploited for a variety of reactions. Its nucleophilic character allows for etherification and esterification reactions, enabling the introduction of a wide range of functional groups. Furthermore, the hydroxyl group can direct electrophilic aromatic substitution to the ortho positions (C4 and C6). The interplay between the directing effects of the hydroxyl group and the inherent reactivity of the indole nucleus could lead to novel and regioselective functionalization patterns.

The methyl group at the 7-position, while relatively inert, can potentially be functionalized through radical reactions or oxidation. For instance, benzylic bromination followed by nucleophilic substitution could provide a route to further derivatization at this position.

The pyrrole ring of this compound retains the characteristic reactivity of indoles. Electrophilic substitution is expected to occur preferentially at the C3 position. However, the electronic effects of the substituents on the benzene ring may modulate this reactivity. The N-H proton can be deprotonated to generate an indolyl anion, which can then be alkylated or acylated.

Unexplored areas of reactivity for this specific molecule could include:

Metal-catalyzed cross-coupling reactions: The hydroxyl group can be converted to a triflate or other leaving group, enabling palladium- or copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the C5 position.

Cycloaddition reactions: The pyrrole ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, although the aromaticity of the indole system often makes these reactions challenging. The electronic nature of this compound may influence its propensity to undergo such transformations.

Oxidative dearomatization reactions: The electron-rich nature of the indole ring makes it susceptible to oxidation. Investigating the oxidative dearomatization of this compound could lead to the synthesis of novel spirocyclic or rearranged products.

Integration of Artificial Intelligence and Machine Learning in Indole Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to transform the field of indole chemistry, from synthesis planning to the prediction of molecular properties. aimlic.comijsetpub.com These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions that would be difficult or impossible for human researchers to discern. aimlic.com

Machine learning models can be trained to predict the outcome of chemical reactions, including the yield and stereoselectivity. ijsetpub.com This allows chemists to prioritize experiments that are most likely to be successful, thereby accelerating the pace of research. Furthermore, AI can be used to optimize reaction conditions by exploring a large parameter space in silico.

In drug discovery, machine learning algorithms are used for virtual screening of large compound libraries to identify potential drug candidates. metall-mater-eng.com These models can predict the biological activity and physicochemical properties of indole derivatives based on their chemical structure, enabling the prioritization of compounds for experimental testing. metall-mater-eng.com For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of indole derivatives with their biological activity. aimlic.com

The use of AI and ML in indole chemistry is still in its early stages, but it holds immense promise for accelerating the discovery and development of new molecules with important applications in medicine and materials science. aimlic.comnih.gov

Table 2: Applications of AI/ML in Indole Chemistry Research

Application AreaAI/ML ToolFunction
Synthesis Planning Retrosynthesis AlgorithmsPropose synthetic routes to target indoles.
Reaction Prediction Machine Learning ModelsPredict reaction outcomes and optimize conditions.
Drug Discovery Virtual Screening AlgorithmsIdentify potential drug candidates from large libraries.
Property Prediction QSAR ModelsPredict biological activity and physicochemical properties.

Q & A

Q. Basic

  • NMR : ¹H NMR distinguishes substituent positions (e.g., methyl protons at δ 2.4–2.6 ppm; hydroxy proton at δ 9.2–9.5 ppm). ¹³C NMR confirms aromaticity (C-5 hydroxy group deshields adjacent carbons) .
  • X-ray crystallography : Single-crystal analysis determines bond lengths (C7–CH₃: ~1.48 Å) and dihedral angles (indole ring planarity). SHELX software refines data, resolving disorder in methyl group orientation .

What experimental strategies mitigate discrepancies in reported biological activity data for this compound?

Advanced
Contradictions in bioactivity (e.g., enzyme inhibition IC₅₀ values) arise from:

  • Stability : Degradation under light/heat (e.g., hydroxyl group oxidation to quinones). Use inert atmospheres (N₂) and low-temperature storage .
  • Assay conditions : pH-dependent solubility (pKa ~10.2) affects cellular uptake. Validate results using LC-MS to confirm compound integrity post-experiment .
  • Structural analogs : Compare with 5-methoxy-1H-indol-6-ol (PubChem CID 135411) to isolate methyl/hydroxy group contributions .

How do computational methods predict this compound’s interactions with cytochrome P450 enzymes?

Q. Advanced

  • Molecular docking : AutoDock Vina models binding to CYP3A4 active sites (hydroxy group forms H-bonds with heme propionate).
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with metabolic half-life. Methyl groups enhance lipophilicity (logP ~2.1), slowing oxidation .
  • MD simulations : Assess binding stability over 100 ns trajectories; entropy changes from methyl group rotation reduce affinity by ~1.5 kcal/mol .

What are the key considerations for optimizing solubility and stability in cell-based assays?

Q. Basic

  • Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity. Aqueous solubility increases at pH < 8 (hydroxy group protonation) .
  • Stability : Monitor degradation via HPLC (retention time ~6.2 min). Add antioxidants (0.1% ascorbic acid) to prevent oxidation .

How can crystallographic disorder in this compound structures be resolved during refinement?

Q. Advanced

  • Twinning analysis : Use PLATON to detect twinning ratios (e.g., 0.35 for pseudo-merohedral twins). Apply HKLF5 format in SHELXL for data integration .
  • Disorder modeling : Split methyl group positions (C7A/C7B) with occupancy ratios refined to 60:40. Restrain bond lengths (SADI 0.02 Å) to stabilize geometry .

What role does the methyl group play in modulating the compound’s electronic properties?

Q. Advanced

  • DFT calculations : Methyl at C7 increases electron density at C5 (NPA charge: −0.32 vs. −0.28 in unsubstituted indole), enhancing nucleophilic aromatic substitution reactivity.
  • UV-Vis : Absorption λmax shifts from 280 nm (indole) to 295 nm due to hyperconjugative CH₃→ring electron donation .

How does this compound compare to serotonin (5-HT) in receptor binding studies?

Q. Advanced

  • 5-HT receptor assays : Methyl substitution reduces affinity for 5-HT₂A (Ki = 1.2 µM vs. 5-HT’s 0.3 nM) due to steric hindrance.
  • MDMA neurotoxicity models : Unlike 5-HT, this compound lacks reuptake inhibition (IC₅₀ > 100 µM in SERT assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.